Diisopropyl 2,3-dimercaptosuccinate

Lead chelation In vivo heavy metal mobilization Dithiol chelator comparative efficacy

Diisopropyl 2,3-dimercaptosuccinate (Di-PDMS, CAS 118311-05-0) is a diester derivative of meso-2,3-dimercaptosuccinic acid (DMSA), belonging to the class of dithiol chelating agents. It is characterized by two isopropyl ester moieties that confer enhanced lipophilicity relative to the parent diacid DMSA and its lower-alkyl ester analogs.

Molecular Formula C10H18O4S2
Molecular Weight 266.4 g/mol
CAS No. 118311-05-0
Cat. No. B055255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl 2,3-dimercaptosuccinate
CAS118311-05-0
Synonymsdiisopropyl 2,3-dimercaptosuccinate
DIP-DMSA
Molecular FormulaC10H18O4S2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C(C(=O)OC(C)C)S)S
InChIInChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3/t7-,8+
InChIKeyYKPJGUVPRSQCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl 2,3-Dimercaptosuccinate (Di-PDMS): A Research-Grade Lipophilic Dithiol Chelator for Heavy Metal Mobilization Studies


Diisopropyl 2,3-dimercaptosuccinate (Di-PDMS, CAS 118311-05-0) is a diester derivative of meso-2,3-dimercaptosuccinic acid (DMSA), belonging to the class of dithiol chelating agents [1]. It is characterized by two isopropyl ester moieties that confer enhanced lipophilicity relative to the parent diacid DMSA and its lower-alkyl ester analogs. The (R*,S*)-stereoisomer is the form with documented biological activity, structurally confirmed via X-ray diffraction [2]. Di-PDMS was developed to address the limitation of hydrophilic chelators such as DMSA and DMPS, which have restricted access to intracellular metal deposits [1].

Why Diisopropyl 2,3-Dimercaptosuccinate Cannot Be Replaced by DMSA or Other Diesters for Specific Heavy Metal Chelation Applications


The DMSA ester class exhibits profound structure-activity divergences in metal mobilization efficacy that preclude generic substitution. While all diesters share the meso-2,3-dimercaptosuccinyl pharmacophore, the identity of the ester alkyl group governs both lipophilicity and target metal selectivity. Di-PDMS (isopropyl) consistently outperforms dimethyl (DMDMS), diethyl (DEDMS), and di-n-propyl (DnPDMS) analogs in lead and cadmium mobilization across multiple in vivo models [1] [2]. Conversely, DEDMS and DiPDMS showed equivalent survival benefit in acute arsenic trioxide poisoning where DMDMS and DnPDMS were inferior, demonstrating that efficacy is toxic metal-specific and not predictable from chemical similarity alone [3]. Substituting Di-PDMS with the clinical chelator BAL (dimercaprol) would entail a 3.3-fold loss in whole-body cadmium reduction and significantly inferior lead clearance from kidneys, liver, and spleen [1] [2].

Quantitative Differentiation Evidence for Diisopropyl 2,3-Dimercaptosuccinate (Di-PDMS) vs. Structural and Clinical Analogs


Di-PDMS vs. BAL, DMDMS, and DEDMS in Lead Mobilization: Whole-Body and Multi-Organ Quantification

In a head-to-head in vivo study, Di-PDMS was identified as the most effective of three DMSA diesters for mobilizing freshly injected lead from mice. Di-PDMS significantly outperformed BAL (dimercaprol) in reducing whole-body lead burden and in lowering lead levels in kidneys, liver, and spleen. Brain lead reduction was comparable between Di-PDMS and BAL [1].

Lead chelation In vivo heavy metal mobilization Dithiol chelator comparative efficacy

Di-PDMS vs. BAL and DMSA Diester Series in Aged Cadmium Mobilization: 3.3-Fold Whole-Body Reduction Advantage

When evaluated against aged (>30 day) cadmium deposits in mice, Di-PDMS reduced whole-body cadmium by 59% (to 41% of control), representing a 3.3-fold greater reduction than BAL (18% reduction, to 82% of control) [1]. All DMSA diesters except the dimethyl ester were superior to BAL in reducing hepatic cadmium and total body burdens [1].

Cadmium chelation Intracellular metal mobilization DMSA ester structure-activity relationship

DiPDMS vs. DMDMS, DEDMS, and DnPDMS in Acute Arsenic Trioxide Poisoning: 86% Survival Rate After LD80 Challenge

In a comparative survival study following an LD80 dose of arsenic trioxide (65 µmol/kg s.c.), DiPDMS administered i.p. (0.7 mmol/kg) achieved an 86% survival rate, statistically equivalent to DEDMS (86%) and numerically superior to DnPDMS (72%) and DMDMS (no significant reduction in lethality). By contrast, oral (i.g.) administration of DiPDMS showed no efficacy, highlighting route-dependence [1].

Arsenic trioxide poisoning DMSA diester survival efficacy Acute metalloid toxicity

Physicochemical Differentiation: Di-PDMS LogP and Lipophilicity vs. DMSA and Shorter-Chain Esters

Di-PDMS possesses a calculated LogP of 1.49, reflecting the lipophilic contribution of two isopropyl ester groups . This is a critical differentiator from the parent diacid DMSA (LogP < 0, highly hydrophilic) and from monoesters such as monoisoamyl DMSA (Mi-ADMS, LogP intermediate), directly influencing passive membrane permeability and intracellular access to metal deposits.

Lipophilicity Octanol-water partition coefficient Chelator bioavailability

Synergistic Cadmium Mobilization: Di-PDMS Combined with DTPA vs. Monotherapy

Di-PDMS combined with trisodium calcium diethylenetriaminepentaacetate (DTPA) produced synergistic reduction of whole-body and kidney cadmium burdens in mice, exceeding the additive effect predicted from each agent alone [1]. This synergy was not observed with any other DMSA diester evaluated in the same study.

Combination chelation therapy Cadmium synergism DTPA co-administration

DiPDMSA vs. DMSA in Sub-Chronic Arsenic Intoxication: Blood and Tissue Arsenic Reduction Efficacy

In rats exposed to 100 ppm arsenic (III) for 8 weeks, DiPDMSA (diisopropyl DMSA) effectively decreased blood and soft-tissue arsenic content [1]. However, across all four diesters tested (DMDMSA, DEDMSA, DiPDMSA, DiADMSA), biochemical indicator recovery was only moderate, and the diesters were noted to be potentially inferior to DMSA itself in recovering biochemical/clinical endpoints following sub-chronic exposure [1].

Sub-chronic arsenic intoxication Diester chelator comparison Biochemical recovery indicators

Optimal Application Scenarios for Diisopropyl 2,3-Dimercaptosuccinate Based on Quantitative Evidence


In Vivo Lead Decorporation Studies Requiring Superiority Over BAL and Diester Analogs

Researchers designing murine lead mobilization experiments where maximizing soft-tissue (kidney, liver, spleen) and whole-body lead clearance is the primary endpoint should select Di-PDMS as the chelator of choice, based on its documented superiority over BAL, DMDMS, and DEDMS in head-to-head comparisons [1].

Aged Intracellular Cadmium Mobilization and Synergistic DTPA Combination Protocols

For experimental models targeting aged (>30 day) intracellular cadmium deposits that are refractory to hydrophilic chelators, Di-PDMS is the optimal DMSA diester, achieving 59% whole-body cadmium reduction—3.3-fold greater than BAL [1]. Its unique synergy with DTPA further supports its use in combination chelation regimens aimed at maximal cadmium decorporation [1].

Acute Arsenic Trioxide Poisoning Models Requiring Parenteral DMSA Diester Efficacy

In murine acute arsenic trioxide poisoning models (LD80 challenge), DiPDMS administered i.p. achieves 86% survival, equivalent to DEDMS the best-performing diester, making it a validated parenteral option where the isopropyl ester's superior LogP facilitates intracellular access [1]. Oral administration is not recommended due to demonstrated lack of efficacy [1].

Physicochemical Research on Lipophilicity-Driven Chelator Distribution and Metal Access

With a calculated LogP of 1.49—substantially higher than DMSA (LogP < 0) and intermediate between dimethyl and di-n-butyl esters—Di-PDMS serves as a model compound for structure-distribution studies correlating ester chain length with membrane permeability and intracellular metal mobilization efficiency [1].

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